Trifloxystrobin
Overview
Description
Trifloxystrobin is a broad-spectrum fungicide belonging to the strobilurin class. It is a synthetic derivative of naturally occurring strobilurins found in several genera of wood-decaying fungi. The compound is widely used in agriculture to control a variety of fungal diseases in crops such as cereals, fruits, and vegetables .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifloxystrobin is synthesized using m-trifluoromethyl acetophenone oxime and (E)-2-(2’-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl ketoxime as raw materials. These are added to a heterogeneous system consisting of an inorganic alkaline solution and an organic solvent. A catalyst is then added to facilitate the etherification reaction. After the reaction, liquid separation is performed to isolate the organic phase, followed by reducing pressure, recrystallization, filtering, and drying to obtain this compound .
Industrial Production Methods
An improved industrial process for the preparation of this compound involves using environmentally friendly methods that are commercially viable with higher yield and chemical purity. This process includes the use of specific catalysts and optimized reaction conditions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Trifloxystrobin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various metabolites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Hydrolysis: Alkaline conditions, such as the use of sodium hydroxide, are typically employed for hydrolysis reactions.
Major Products Formed
Oxidation: Various oxidized metabolites.
Hydrolysis: Acid metabolites, including EE, EZ, ZE, and ZZ isomers.
Scientific Research Applications
Trifloxystrobin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the degradation pathways of strobilurin fungicides.
Biology: Investigated for its effects on fungal pathogens and its role in inhibiting fungal respiration.
Medicine: Studied for its potential effects on human health, including its toxicity and environmental impact.
Industry: Widely used in agriculture to control fungal diseases in crops, improving crop yield and quality.
Mechanism of Action
Trifloxystrobin works by interfering with mitochondrial respiration in plant pathogenic fungi. It inhibits the electron transfer in the electron transfer chain, effectively blocking energy production in the fungi. This mode of action makes this compound a potent inhibitor of fungal spore germination and mycelial growth .
Comparison with Similar Compounds
Similar Compounds
- Azoxystrobin
- Pyraclostrobin
- Fluoxastrobin
- Kresoxim-methyl
- Picoxystrobin
Uniqueness
Trifloxystrobin is unique due to its specific mode of action and its broad-spectrum efficacy against a variety of fungal pathogens. It is also known for its low aqueous solubility and low volatility, which reduces its environmental impact compared to other fungicides .
Properties
IUPAC Name |
methyl (2Z)-2-methoxyimino-2-[2-[[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13-,25-18- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCZDRURRATYFI-JCLPZYRYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OCC1=CC=CC=C1/C(=N/OC)/C(=O)OC)/C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701024921 | |
Record name | Methyl (2Z)-(methoxyimino)[2-({[(Z)-{1-[3-(trifluoromethyl)phenyl]ethylidene}amino]oxy}methyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Merck Index] | |
Record name | Trifloxystrobin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7576 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
approximately 312 °C | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1972 | |
Record name | Trifloxystrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
>70.00 °C (>158.00 °F) | |
Details | Sigma-Aldrich; Safety Data Sheet for Trifloxystrobin. Product Number: 46447, Version 5.2 (Revision Date 05/17/2016). Available from, as of December 20, 2016: https://www.sigmaaldrich.com/safety-center.html | |
Record name | Trifloxystrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.610 mg/L at 25 °C, In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C) | |
Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Trifloxystrobin (141517-21-7) (2008-2010) | |
Record name | Trifloxystrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.36 g/mL at 21 °C | |
Details | US EPA; Pesticide Fact Sheet. Trifloxystrobin. Washington, DC: Environmental Protection Agency, Office of Pesticide Programs. Available from as of Dec 29, 2016: https://iaspub.epa.gov/apex/pesticides/f?p=chemicalsearch:1 | |
Record name | Trifloxystrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000003 [mmHg], 2.55X10-8 mm Hg at 25 °C | |
Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Trifloxystrobin (141517-21-7) (2008-2010) | |
Record name | Trifloxystrobin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7576 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Trifloxystrobin (141517-21-7) (2008-2010) | |
Record name | Trifloxystrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... The present study was performed in order to identify the skin toxicity mechanism of trifloxystrobin using HaCaT (keratinocyte of human skin) cells. Following 24 or 48 hr treatment, cell viability, and subsequent Annexin V-FITC/propidium iodide assay, TUNEL assay and Western blotting were performed to investigate the cell death mechanism of trifloxystrobin. Exposure to trifloxystrobin resulted in diminished viability of HaCaT cells in both a time- and concentration-dependent manner. The cell death was derived through apoptotic pathways in the HaCaT cells. Furthermore, we explored the effect of trifloxystrobin on TRAIL-mediated extrinsic apoptosis using siRNA transfection. Knockdown of death receptor 5 suppressed trifloxystrobin-provoked apoptosis. These results indicate that trifloxystrobin induces TRAIL-mediated apoptosis and has an inhibitory effect in keratinocytes that can interfere with the barrier function and integrity of the skin ..., Strobilurin fungicidal activity inhibits mitochondrial respiration by disrupting the cytochrome complex, thus blocking electron transfer. /Strobilurin fungicides/ | |
Details | U.S. Environmental Protection Agency/Office of Prevention, Pesticides, and Toxic Substances. Roberts, J.R., Reigart, J.R. Recognition and Management of Pesticide Poisonings. 6th ed. 2013. EPA Document No. EPA 735K13001, and available in electronic format at: https://www2.epa.gov/pesticide-worker-safety, p. 145 | |
Record name | Trifloxystrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
711603-62-2, 141517-21-7 | |
Record name | Methyl (2Z)-(methoxyimino)[2-({[(Z)-{1-[3-(trifluoromethyl)phenyl]ethylidene}amino]oxy}methyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, α-(methoxyimino)-2-[[[(E)-[1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl]-, methyl ester, (αE) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Z)-methyl 2-(methoxyimino)-2-(2-((((Z)-(1-(3-(trifluoromethyl)phenyl)ethylidene)amino)oxy)methyl)phenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Trifloxystrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
72.9 °C | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1972 | |
Record name | Trifloxystrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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